SIKs-IN-1 Achieves Enhanced In Vivo Exposure Compared to Parent Compound HG-9-91-01
SIKs-IN-1 was specifically designed and selected for its significantly enhanced in vivo exposure relative to its parent compound, HG-9-91-01 [1]. The primary research publication identifies this improvement as a key differentiator that overcomes a major limitation of the first-generation inhibitor, enabling more robust in vivo pharmacological studies [1]. While the study describes this enhancement qualitatively, it serves as the core selection criterion that distinguishes SIKs-IN-1 from its predecessor.
| Evidence Dimension | In Vivo Drug Exposure |
|---|---|
| Target Compound Data | Enhanced in vivo exposure (qualitative) |
| Comparator Or Baseline | HG-9-91-01 (Low in vivo exposure) |
| Quantified Difference | Not quantified in abstract; described as a key improvement |
| Conditions | Based on stated design goals and outcomes in Cai et al., 2023 [1] |
Why This Matters
Procurement of SIKs-IN-1 is prioritized for in vivo studies where the poor pharmacokinetics of HG-9-91-01 would compromise experimental outcomes.
- [1] Cai X, et al. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. Eur J Med Chem. 2023 Aug 5;256:115460. View Source
